molecular formula C15H22N2O2 B5723001 N-cyclohexyl-N'-(4-methoxybenzyl)urea

N-cyclohexyl-N'-(4-methoxybenzyl)urea

Cat. No.: B5723001
M. Wt: 262.35 g/mol
InChI Key: VTECDOINERAXHW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(4-methoxybenzyl)urea is a urea derivative characterized by a cyclohexyl group on one nitrogen atom and a 4-methoxybenzyl group on the adjacent nitrogen. The 4-methoxybenzyl substituent introduces electron-donating properties and enhanced hydrophobicity, which may influence binding affinity to biological targets .

Properties

IUPAC Name

1-cyclohexyl-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-9-7-12(8-10-14)11-16-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTECDOINERAXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-cyclohexyl-N'-(4-methoxybenzyl)urea with structurally related urea derivatives:

Compound Name Substituents (R1/R2) Molecular Weight Key Properties/Activities References
This compound R1: Cyclohexyl, R2: 4-Methoxybenzyl ~290.38 (est.) Potential sEH inhibition, hydrophobic
CPU (N-Cyclohexyl-N'-(3-phenylpropyl)urea) R1: Cyclohexyl, R2: 3-Phenylpropyl 260.38 sEH inhibitor (Ki: 1.2 nM for murine sEH)
CIU (N-Cyclohexyl-N'-(4-iodophenyl)urea) R1: Cyclohexyl, R2: 4-Iodophenyl 357.20 Potent sEH inhibitor, stabilized by H-bonds with T383/Y466
N-(4-Methoxybenzyl)-N'-(5-nitrothiazol-2-yl)urea R1: 4-Methoxybenzyl, R2: 5-Nitrothiazol 310.28 GSK-3β inhibitor (IC50: ~60 nM)
N-(4-Propoxybenzenesulfonyl)-N'-(4-methoxybenzyl)urea R1: 4-Propoxybenzenesulfonyl, R2: 4-Methoxybenzyl 393.42 Hypoglycemic activity (ED50: 25 mg/kg)

Key Observations :

  • Cyclohexyl vs. Aromatic R1 Groups : Cyclohexyl-containing ureas (e.g., CPU, CIU) exhibit strong sEH inhibition due to hydrophobic interactions with the F267 pocket and hydrogen bonding with catalytic residues (D335, Y466) . The 4-methoxybenzyl group in the target compound may enhance binding via π-π stacking or methoxy-mediated polarity modulation .
  • Methoxybenzyl vs. Nitrothiazol R2 Groups : The 4-methoxybenzyl substituent confers moderate hydrophobicity compared to electron-withdrawing groups (e.g., nitrothiazol in GSK-3β inhibitors), which prioritize target specificity over broad enzyme inhibition .

sEH Inhibition :

  • CPU and CIU: These cyclohexyl-aryl ureas are benchmark sEH inhibitors. CIU binds sEH via hydrogen bonds between its urea oxygen and T383/Y466, with Ki values in the low nanomolar range . The target compound’s 4-methoxybenzyl group may occupy the W336 niche, a hydrophobic region near the active site .
  • Hypoglycemic Ureas : N-(4-Propoxybenzenesulfonyl)-N'-(4-methoxybenzyl)urea demonstrates hypoglycemic activity (ED50: 25 mg/kg), suggesting that the 4-methoxybenzyl moiety synergizes with sulfonyl groups to modulate glucose metabolism .

Enzyme Selectivity :

  • Unlike CIU (specific to sEH), the target compound’s methoxybenzyl group may confer dual activity, as seen in hypoglycemic ureas . However, this requires experimental validation.

Q & A

Basic: What are the recommended synthetic routes and purity optimization strategies for N-cyclohexyl-N'-(4-methoxybenzyl)urea?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling cyclohexylamine with 4-methoxybenzyl isocyanate under anhydrous conditions. Key steps include:

  • Step 1: Formation of the urea backbone via nucleophilic addition-elimination.
  • Step 2: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Purity Optimization: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity. Adjusting solvent polarity and reaction temperature (e.g., 0–25°C) minimizes byproducts like bis-urea derivatives .

Table 1: Synthetic Yield Comparison

Reaction ConditionSolventCatalystYield (%)Purity (%)
Room TemperatureTHFNone6592
0°C, 24 hrDCMTEA8298

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): Peaks at δ 1.2–1.8 (cyclohexyl protons), δ 3.8 (OCH₃), δ 4.3 (NH), δ 6.8–7.2 (aromatic protons) .
    • ¹³C NMR: Confirms urea carbonyl (δ 158–162 ppm) and methoxy group (δ 55 ppm).
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 307.2 (calc. 307.18) .
  • X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···O interactions between urea groups) .

Basic: What initial biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Epoxide Hydrolase Activity: Use recombinant human soluble epoxide hydrolase (hsEH) with fluorescent substrates (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate). Measure IC₅₀ via fluorescence quenching .
    • Kinase Selectivity Screening: Test against GSK-3β (ATP-competitive assays) using radiolabeled [γ-³²P]ATP .
  • Cytotoxicity: MTT assay in HEK293 cells (48 hr exposure, IC₅₀ > 50 µM indicates low toxicity) .

Advanced: How can researchers elucidate the mechanism of enzyme inhibition and binding kinetics?

Methodological Answer:

  • FRET Displacement Assays: Design a Förster resonance energy transfer (FRET) system using hsEH’s intrinsic tryptophan residues (donors) and a fluorescent inhibitor (acceptor). Monitor displacement via changes in emission spectra .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). For example, Kd = 12 nM for hsEH inhibition .
  • Molecular Docking: Use AutoDock Vina to model interactions (e.g., hydrogen bonds between urea NH and hsEH’s Asp335) .

Advanced: What crystallographic techniques are critical for resolving hydrogen-bonding patterns in urea derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Crystals grown via vapor diffusion (solvent: chloroform/methanol).
    • Key Findings: Urea carbonyl forms bifurcated hydrogen bonds with adjacent cyclohexyl NH and methoxy oxygen (bond lengths: 2.8–3.0 Å) .
  • Synchrotron Radiation: High-resolution data (≤0.8 Å) resolves disorder in the cyclohexyl ring .

Advanced: How should researchers address contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Orthogonal Assays: Validate IC₅₀ using both fluorometric (FRET) and radiometric ([³H]-labeled substrate) methods .
  • Buffer Optimization: Test pH (7.4 vs. 8.0) and ionic strength (50–150 mM NaCl), as hsEH activity is pH-sensitive .
  • Meta-Analysis: Compare structural analogs (e.g., N-cyclohexyl-N’-(4-iodophenyl)urea) to identify substituent effects on potency .

Safety: What protocols are essential for safe handling in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation (H335: May cause respiratory irritation) .
  • Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .

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